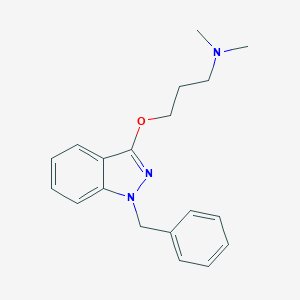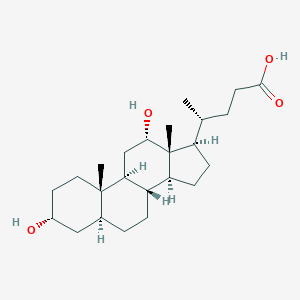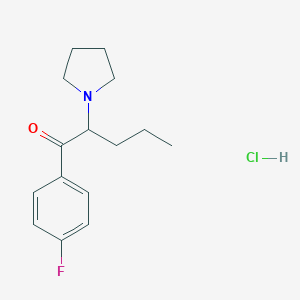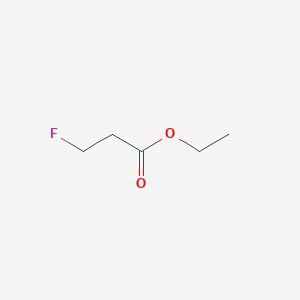
1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-tert-Butyl-2’,6’-dimethylbutyrophenone is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is also known by other names such as 4-tert-Butyl-2,6-dimethylacetophenone . This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a phenyl ring, along with a ketone functional group.
Preparation Methods
The synthesis of 4’-tert-Butyl-2’,6’-dimethylbutyrophenone typically involves Friedel-Crafts acylation. This reaction involves the acylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
4’-tert-Butyl-2’,6’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4’-tert-Butyl-2’,6’-dimethylbutanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-tert-Butyl-2’,6’-dimethylbutyrophenone has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of antioxidants and UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of 4’-tert-Butyl-2’,6’-dimethylbutyrophenone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4’-tert-Butyl-2’,6’-dimethylbutyrophenone include:
2,4-Dimethyl-6-tert-butylphenol: This compound has similar structural features but lacks the ketone group.
4,4’-Di-tert-butylbiphenyl: This compound has two phenyl rings with tert-butyl groups but does not have the ketone functionality.
The uniqueness of 4’-tert-Butyl-2’,6’-dimethylbutyrophenone lies in its combination of tert-butyl, methyl, and ketone groups, which confer specific reactivity and applications that are distinct from its analogs.
Properties
CAS No. |
1703-90-8 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O/c1-7-8-14(17)15-11(2)9-13(10-12(15)3)16(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
AXVCLVJCZWBTJZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Key on ui other cas no. |
1703-90-8 |
Synonyms |
4'-tert-butyl-2',6'-dimethylbutyrophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



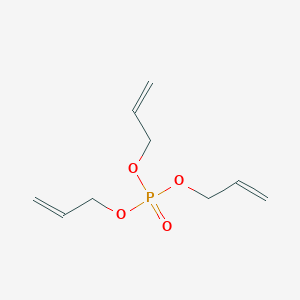

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)

